molecular formula C11H12N4O2 B11331586 4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate

4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate

Cat. No.: B11331586
M. Wt: 232.24 g/mol
InChI Key: CVGBZFSUDOEPSX-UHFFFAOYSA-N
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Description

4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a 2-methylpropanoate ester. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate typically involves the formation of the tetrazole ring followed by esterification. One common method involves the reaction of 4-(1H-tetrazol-1-yl)phenylamine with 2-methylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs microwave-assisted synthesis due to its efficiency and reduced reaction times. This method involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide .

Chemical Reactions Analysis

Types of Reactions

4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate involves its interaction with various molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-tetrazol-1-yl)phenyl 2-methylpropanoate is unique due to its combination of a tetrazole ring and an ester group, which imparts specific chemical and biological properties. The tetrazole ring enhances its ability to interact with biological targets, while the ester group can be hydrolyzed to release the active compound in a controlled manner .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

[4-(tetrazol-1-yl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C11H12N4O2/c1-8(2)11(16)17-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3

InChI Key

CVGBZFSUDOEPSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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